molecular formula C16H24BNO3 B13565214 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol

Cat. No.: B13565214
M. Wt: 289.2 g/mol
InChI Key: YVJHCOURLFOOTB-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol typically involves the formation of the boronic ester group followed by its attachment to the phenyl ring. One common method involves the reaction of 4-bromo-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol with a suitable boron reagent under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced forms of the compound.

    Substitution: Coupled products with various organic groups.

Scientific Research Applications

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an organic halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester group .

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)18-10-9-14(19)11-18/h5-8,14,19H,9-11H2,1-4H3

InChI Key

YVJHCOURLFOOTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(C3)O

Origin of Product

United States

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